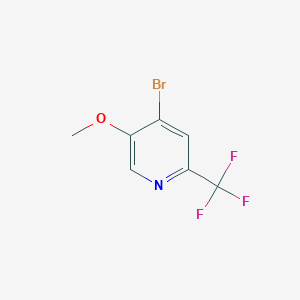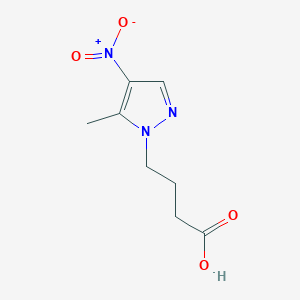silane CAS No. 89321-21-1](/img/structure/B14142436.png)
[2-Methoxy-6-(methoxymethoxy)phenyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(methoxymethoxy)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with methoxy and methoxymethoxy groups, as well as a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethoxy)phenylsilane typically involves the reaction of 2-methoxy-6-(methoxymethoxy)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-Methoxy-6-(methoxymethoxy)phenol+Trimethylchlorosilane→2-Methoxy-6-(methoxymethoxy)phenylsilane+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methoxymethoxy)phenylsilane: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
2-Methoxy-6-(methoxymethoxy)phenylsilane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methoxymethoxy)phenylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Methoxy-6-(methoxymethoxy)phenylsilane: can be compared with similar compounds such as:
Trimethyl(phenyl)silane: Lacks the methoxy and methoxymethoxy groups, resulting in different chemical properties and reactivity.
2-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trimethylsilyl group, leading to different applications and reactivity.
Phenol, 2-methoxy-6-(2-propenyl): Features an allyl group instead of the trimethylsilyl group, affecting its chemical behavior and applications.
The uniqueness of 2-Methoxy-6-(methoxymethoxy)phenylsilane
Properties
CAS No. |
89321-21-1 |
|---|---|
Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
[2-methoxy-6-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-13-9-15-11-8-6-7-10(14-2)12(11)16(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
VSVBHRFSKUBQCE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


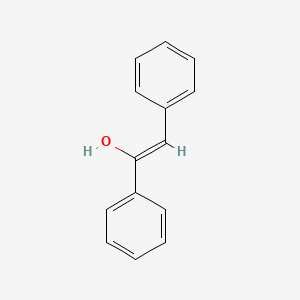
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
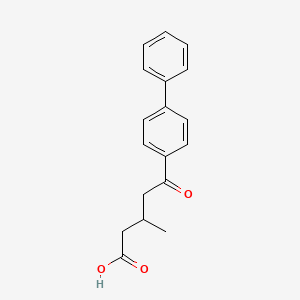
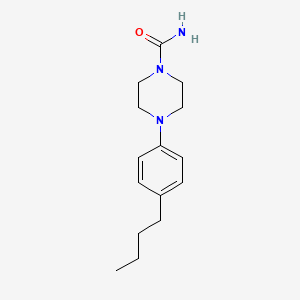
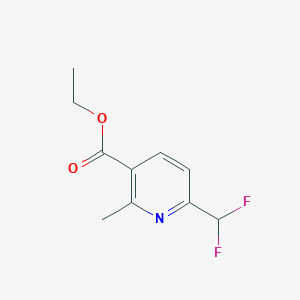
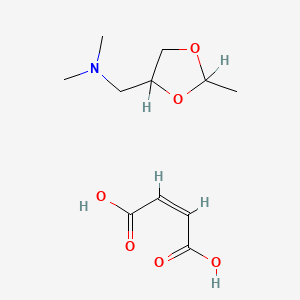
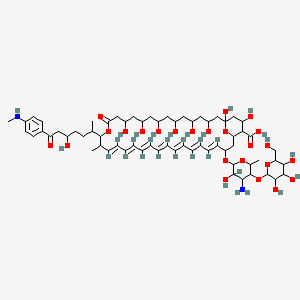
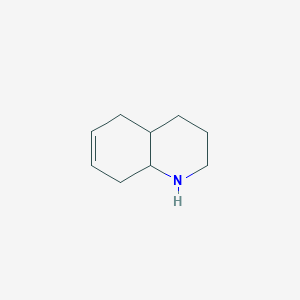
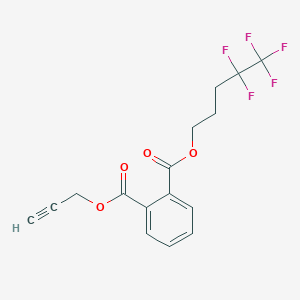
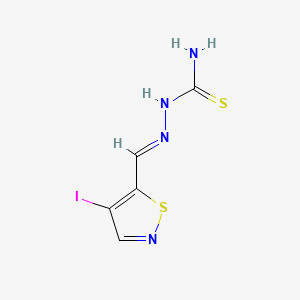
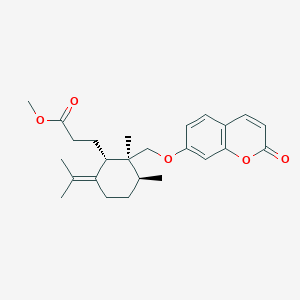
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
